![molecular formula C21H25N5O3 B2862023 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1207007-55-3](/img/structure/B2862023.png)
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
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Overview
Description
The compound “4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a benzimidazole, a piperazine, and a carboxamide . Benzimidazoles are a type of heterocyclic aromatic organic compound that are known for their wide range of biological activities . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Carboxamides are organic compounds that contain a carbonyl group (C=O) attached to an amine group (NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole portion of the molecule is a planar, aromatic, and heterocyclic system . The piperazine ring is a saturated six-membered ring with two nitrogen atoms . The carboxamide group would have a planar geometry around the carbonyl carbon and the nitrogen .
Chemical Reactions Analysis
Benzimidazoles, piperazines, and carboxamides can all undergo a variety of chemical reactions. Benzimidazoles can act as ligands in coordination chemistry, and can also undergo electrophilic substitution . Piperazines can act as bases, and can undergo reactions with electrophiles . Carboxamides can undergo hydrolysis to form carboxylic acids and amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any additional functional groups. In general, benzimidazoles are relatively stable compounds due to their aromaticity . Piperazines are generally soluble in water and have a somewhat sweet taste .
Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activities
Heterocyclic compounds, especially those containing piperazine and imidazole rings, have been synthesized for various biological activities. These activities include analgesic, anti-inflammatory, and antimicrobial effects, as well as potential applications in antiviral and anticancer therapy.
Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities, highlight the potential of similar structures in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimycobacterial Activity : Imidazo[1,2-a]pyridine-3-carboxamides, bearing different linkers, have been studied for their potent scaffold against drug-sensitive/resistant MTB strains, indicating the promise of such compounds in treating mycobacterial infections (Lv et al., 2017).
Antimicrobial Activities : Piperazine derivatives have been synthesized with significant antimicrobial activities, suggesting the molecule could be investigated for similar properties (Bektaş et al., 2010).
Antiviral and Anti-HIV Activities : Research into nitroimidazole derivatives with new 5-substituted piperazinyl groups has shown promising anti-HIV-1 and anti-HIV-2 activities, underscoring the potential antiviral applications of structurally related compounds (Al-Masoudi et al., 2007).
Anti-TMV and Antimicrobial Activities : Urea and thiourea derivatives of piperazine doped with Febuxostat have shown promising antiviral and antimicrobial activities, further supporting the exploration of similar structures for biological applications (Reddy et al., 2013).
Mechanism of Action
Target of Action
It is known that imidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals .
Mode of Action
Imidazole derivatives are known to interact with various targets in the body, leading to a range of effects . The exact interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to have a wide range of effects due to their interactions with various targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-28-18-8-7-15(13-19(18)29-2)22-21(27)26-11-9-25(10-12-26)14-20-23-16-5-3-4-6-17(16)24-20/h3-8,13H,9-12,14H2,1-2H3,(H,22,27)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKUIODOZNRRMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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